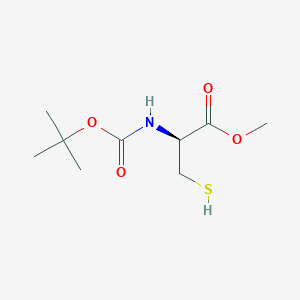

n-Boc-d-cysteine methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

n-Boc-d-cysteine methyl ester: is a chemical compound used primarily in the synthesis of peptides and proteins. It is an N-terminal protected reagent, meaning it has a protective group attached to the nitrogen atom to prevent unwanted reactions during synthesis. This compound is particularly useful in the field of peptide synthesis due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of n-Boc-d-cysteine methyl ester typically involves the protection of the amino group of d-cysteine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting d-cysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent like acetonitrile or tetrahydrofuran at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also explored to make the process more sustainable .

Análisis De Reacciones Químicas

2.2. Reactivity with Electrophiles

n-Boc-d-cysteine methyl ester exhibits high reactivity towards electrophiles due to the nucleophilic nature of the thiol group.

- Reaction with α,β-Unsaturated Carbonyls : Research has shown that this compound can react with carbonylacrylic reagents, yielding adducts with high selectivity towards cysteine residues. For instance, in one study, the reaction with 3-benzoylacrylate yielded a product in 99% yield within minutes at room temperature, demonstrating the compound's utility in synthetic organic chemistry .

- Formation of Thioesters : The thiol group can also participate in thioester formation with acyl chlorides or anhydrides, which is crucial for peptide bond formation during synthesis.

2.3. Deprotection Reactions

The deprotection of this compound is essential for synthesizing peptides containing free cysteine residues.

- Deprotection Conditions : The Boc group can be removed using trifluoroacetic acid (TFA) or other acidic conditions, regenerating the free amine and allowing subsequent coupling reactions with other amino acids.

3.2. Notable Research Studies

- High Chemoselectivity : A study demonstrated that this compound reacted selectively with α,β-unsaturated carbonyl compounds while leaving other amino acids unreacted, showcasing its utility in peptide synthesis .

- Thiol Reactivity : Investigations into the reactivity of cysteine derivatives indicated that this compound could form stable thioesters under mild conditions, which are essential intermediates in peptide chemistry .

- Pharmacological Applications : Recent studies have explored the potential pharmacological effects of cysteine derivatives like this compound in reversing opioid-induced respiratory depression without affecting analgesic properties .

Aplicaciones Científicas De Investigación

n-Boc-d-cysteine methyl ester is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for larger molecules.

Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: It is used in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds

Mecanismo De Acción

The mechanism of action of n-Boc-d-cysteine methyl ester involves the protection of the amino group with a Boc group, which prevents unwanted reactions during peptide synthesis. The Boc group is stable under basic and nucleophilic conditions but can be removed under mild acidic conditions, allowing for the selective deprotection of the amino group. This selective deprotection is crucial for the stepwise synthesis of peptides and proteins .

Comparación Con Compuestos Similares

n-Boc-l-cysteine methyl ester: Similar in structure but with the L-isomer of cysteine.

n-Boc-d-serine methyl ester: Similar in structure but with serine instead of cysteine.

n-Boc-glycine methyl ester: Similar in structure but with glycine instead of cysteine

Uniqueness: n-Boc-d-cysteine methyl ester is unique due to the presence of the thiol group in cysteine, which allows for the formation of disulfide bonds. This property is particularly useful in the synthesis of peptides and proteins that require disulfide linkages for their biological activity .

Actividad Biológica

n-Boc-d-cysteine methyl ester, a derivative of the amino acid cysteine, is characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl ester. This compound has garnered attention in biochemical research due to its significant biological activities, particularly in enzyme inhibition, antioxidant properties, and potential therapeutic applications.

- Molecular Formula : C₉H₁₇NO₄S

- Molecular Weight : Approximately 219.3 g/mol

The presence of the Boc group allows for the protection of the thiol group, which is reactive and can participate in various chemical reactions. This makes this compound particularly useful in peptide synthesis and other biochemical applications.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of specific enzymes. Research indicates that it acts as a potent inhibitor of lanthionine synthetase, an enzyme involved in the biosynthesis of lantibiotics—antibiotics that contain unusual amino acids. This inhibition suggests potential applications in antibiotic development and understanding bacterial resistance mechanisms.

Antioxidant Activity

This compound has been studied for its antioxidant properties. A study demonstrated its ability to scavenge free radicals, although its effectiveness was found to be lower compared to standard antioxidants like Trolox. The compound's antioxidant capacity can be enhanced when combined with other agents, such as a soluble Sm-cluster, which significantly improves its DPPH radical quenching activity .

Case Studies and Research Findings

-

Morphine Interaction Study :

- A study investigated the effects of D-cysteine ethyl ester (D-CYSee), a related compound, on morphine-induced respiratory depression in rats. The results indicated that D-CYSee could reverse the adverse effects of morphine on breathing without diminishing its analgesic properties. Although this study focused on D-CYSee, it highlights the potential therapeutic implications for compounds related to cysteine derivatives .

-

Antioxidant Synergy :

- In another research effort, this compound was assessed for its synergistic antioxidant effects when combined with an inorganic Sm-cluster. The results showed that this combination yielded better radical scavenging activity than either compound alone, suggesting potential applications in enhancing antioxidant therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| n-Boc-l-cysteine methyl ester | L configuration | Predominantly used in peptide synthesis |

| N-(tert-butoxycarbonyl)-l-cysteine | L-isomer with similar protective group | Often used in racemic mixtures |

| d-Cysteine | No protective group; free thiol | Highly reactive; not suitable for certain reactions |

| Cysteamine | Contains an amine instead of carboxylic acid | More reactive due to free amine group |

The table above illustrates how this compound differs from other cysteine derivatives, particularly in terms of stability and reactivity due to its protective Boc group.

Propiedades

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGIAKIPSDCYAC-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CS)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.